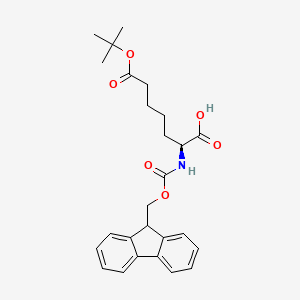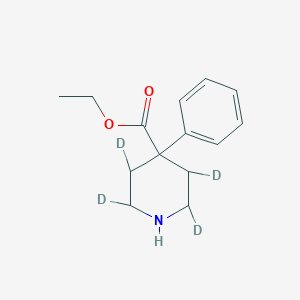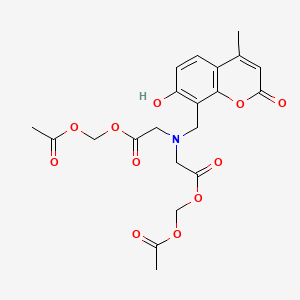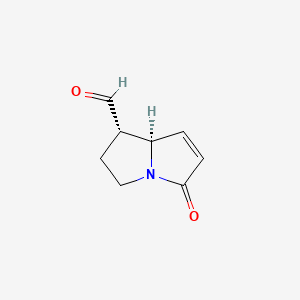
2,5-Piperazinedione,3,3-diethyl-6-methyl-,(S)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Piperazinedione,3,3-diethyl-6-methyl-,(S)-(9CI) is a chemical compound that has gained significant attention in the scientific community for its potential use in various fields. This compound is a derivative of piperazine and is commonly known as Etazolate. It has been extensively researched for its pharmacological properties and has shown promising results in treating various neurological disorders.
Mecanismo De Acción
Etazolate acts as a positive allosteric modulator of the GABAA receptor, which is a major inhibitory neurotransmitter in the brain. It enhances the binding of GABA to the receptor, which leads to an increase in the inhibitory effect of GABA. This results in a decrease in neuronal excitability and an overall calming effect on the brain.
Biochemical and Physiological Effects:
Etazolate has been shown to have a variety of biochemical and physiological effects. It has been found to increase the levels of acetylcholine in the brain, which is a neurotransmitter that is essential for memory and cognitive function. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Etazolate in lab experiments is its ability to cross the blood-brain barrier, which allows it to act directly on the brain. It is also relatively easy to synthesize and has a high yield. However, one of the limitations of using Etazolate is its potential toxicity, which requires careful handling and monitoring.
Direcciones Futuras
There are several future directions for the research on Etazolate. One potential direction is to study its potential use in treating other neurological disorders such as anxiety and depression. Another direction is to investigate its mechanism of action in more detail, which could lead to the development of more effective drugs. Additionally, the use of Etazolate in combination with other drugs could also be explored to enhance its therapeutic effects.
Métodos De Síntesis
The synthesis of Etazolate involves the reaction of piperazine with ethyl acetoacetate and methyl iodide. The reaction is carried out in the presence of a base such as potassium carbonate, and the product is then purified through recrystallization. The yield of the synthesis process is typically around 80%.
Aplicaciones Científicas De Investigación
Etazolate has been studied for its potential use in treating various neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. It has been found to have a positive effect on memory and cognitive function in animal models. Etazolate has also been shown to have a neuroprotective effect, which makes it a potential candidate for the treatment of neurodegenerative diseases.
Propiedades
Número CAS |
181468-31-5 |
|---|---|
Fórmula molecular |
C9H16N2O2 |
Peso molecular |
184.239 |
Nombre IUPAC |
(6S)-3,3-diethyl-6-methylpiperazine-2,5-dione |
InChI |
InChI=1S/C9H16N2O2/c1-4-9(5-2)8(13)10-6(3)7(12)11-9/h6H,4-5H2,1-3H3,(H,10,13)(H,11,12)/t6-/m0/s1 |
Clave InChI |
KOSUWMCFGPNUSR-LURJTMIESA-N |
SMILES |
CCC1(C(=O)NC(C(=O)N1)C)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





ethane](/img/structure/B573644.png)



![2,2,2-Trifluoro-1-[4-(2-hydroxyethyl)phenyl]ethanone](/img/structure/B573652.png)


amino}-6-(4-morpholinyl)benzenesulfonic acid](/img/structure/B573658.png)

![4-{[5-(Dimethylamino)furan-2-yl]methylidene}-5-oxo-4,5-dihydro-1,2-oxazole-3-carboxylic acid](/img/structure/B573661.png)
